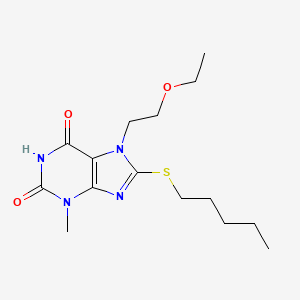
7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential applications in various scientific research fields. The compound was first synthesized in the late 1980s and has since been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine reveals insights into the structural and molecular properties of related compounds. These findings could be instrumental in understanding the synthesis pathways and molecular characteristics of "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" and similar purine analogs (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Electron Transport Applications
The development of novel alcohol-soluble n-type conjugated polyelectrolytes for electron transport layer (ETL) applications in inverted polymer solar cells is a significant area of research. Such materials, due to their electron-deficient nature and high conductivity, are pivotal in improving the efficiency of polymer solar cells (Hu et al., 2015). This research might point towards electronic or photonic applications for compounds like "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione".
Purine Analog Synthesis
The synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs provides a foundational understanding of chemical reactions and synthetic pathways that could be applied to the synthesis of "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" (Alves, Proença, & Booth, 1994). This research is crucial for developing new medicinal and biological research applications.
Catalysis and Chemical Reactions
Studies on the catalysis and reactions of compounds involving β-ketophosphine and related complexes of rhodium highlight the potential for "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" in catalytic processes. Such research could uncover new pathways for organic synthesis and catalysis (Robertson et al., 2001).
Polymerization and Material Science
The exploration of novel polymerizable compounds and their applications in material science provides insight into how "7-(2-Ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione" might be used in the creation of new materials. Research on the synthesis and polymerization of specific quinodimethanes and their derivatives indicates the potential for developing new polymers with unique properties (Itoh et al., 1997).
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-6-7-10-23-15-16-12-11(19(15)8-9-22-5-2)13(20)17-14(21)18(12)3/h4-10H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWDIPOAYUNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)


![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)
![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)





